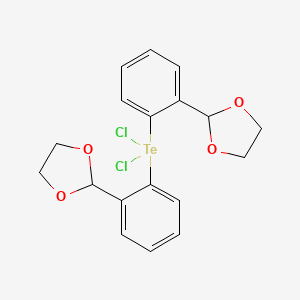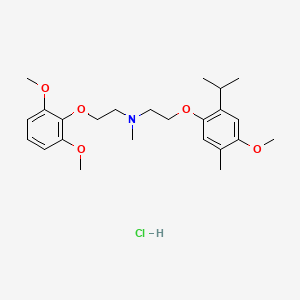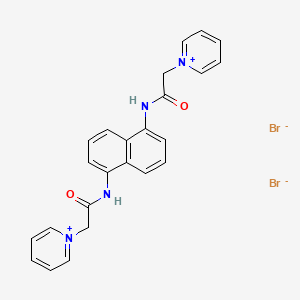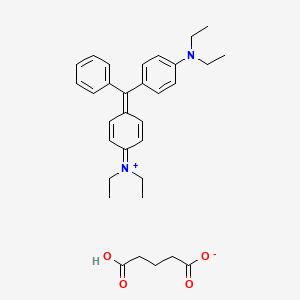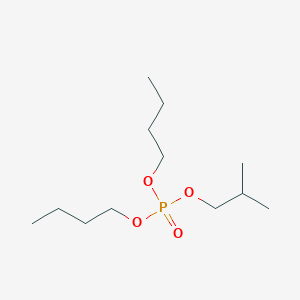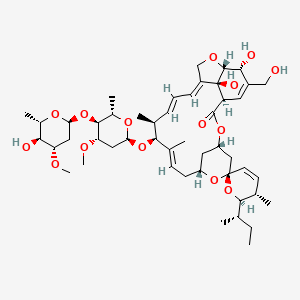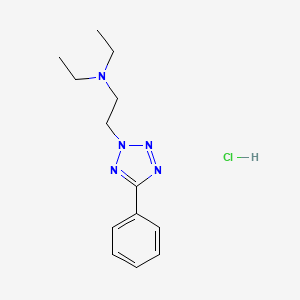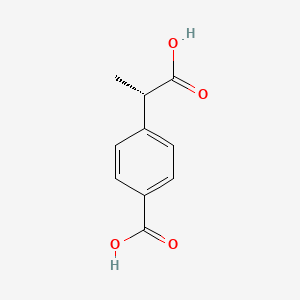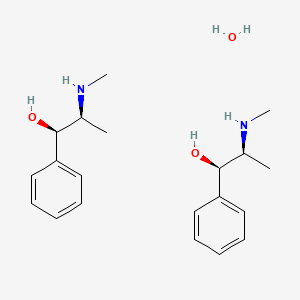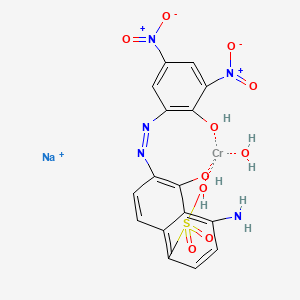
Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-) is a complex organic compound with the molecular formula C16H9CrN5O10SNa and a molecular weight of 542.40. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
Métodos De Preparación
The synthesis of Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-) involves several steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-3,5-dinitroaniline to form the corresponding diazonium salt.
Coupling Reaction: This diazonium salt is then coupled with 4-amino-5-hydroxy-1-naphthalenesulfonic acid under controlled pH conditions to form the azo compound.
Chromate Complex Formation: The resulting azo compound is then reacted with a chromium salt to form the final chromate complex
Industrial production methods typically involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-) undergoes various chemical reactions:
Oxidation: The compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can convert the azo group into corresponding amines.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions, often leading to the formation of different derivatives.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and reducing agents like sodium dithionite . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a complexing agent in coordination chemistry.
Medicine: Research is ongoing into its potential use in targeted drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: It is widely used in the dyeing industry for coloring textiles and other materials.
Mecanismo De Acción
The mechanism by which Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-) exerts its effects involves complex formation and electron transfer processes. The chromate component can interact with various molecular targets, including proteins and nucleic acids, through coordination bonds and electrostatic interactions. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds include other azo dyes and chromate complexes:
Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulfonate: This compound is similar in structure but lacks the chromate component, making it less versatile in certain applications.
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt: This compound is used primarily as a dye intermediate and lacks the complexing ability of the chromate component.
4-Amino-1-naphthalenesulfonic acid: Known for its use in dye synthesis, this compound does not have the same range of applications due to the absence of the chromate group.
The uniqueness of Sodium (4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonato(3-))hydroxychromate(1-) lies in its ability to form stable complexes with a variety of substrates, making it highly versatile in both research and industrial applications.
Propiedades
Número CAS |
94021-50-8 |
|---|---|
Fórmula molecular |
C16H13CrN5NaO10S+ |
Peso molecular |
542.4 g/mol |
Nombre IUPAC |
sodium;4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-1-sulfonic acid;chromium;hydrate |
InChI |
InChI=1S/C16H11N5O9S.Cr.Na.H2O/c17-9-2-4-13(31(28,29)30)8-1-3-10(16(23)14(8)9)18-19-11-5-7(20(24)25)6-12(15(11)22)21(26)27;;;/h1-6,22-23H,17H2,(H,28,29,30);;;1H2/q;;+1; |
Clave InChI |
ZTTALKXGJHIFPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C(C=CC(=C21)S(=O)(=O)O)N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O.O.[Na+].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


